molecular formula C13H17N3O B6102637 N-[1-(1H-benzimidazol-2-yl)ethyl]butanamide

N-[1-(1H-benzimidazol-2-yl)ethyl]butanamide

Cat. No. B6102637
M. Wt: 231.29 g/mol
InChI Key: PFTUDPMBUUOMGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(1H-benzimidazol-2-yl)ethyl]butanamide, commonly known as BIBN4096BS, is a selective antagonist of the calcitonin gene-related peptide (CGRP) receptor. It was first synthesized in 2000 and has since been extensively studied for its potential therapeutic applications.

Scientific Research Applications

BIBN4096BS has been extensively studied for its potential therapeutic applications in the treatment of migraine headaches. N-[1-(1H-benzimidazol-2-yl)ethyl]butanamide is a neuropeptide that has been implicated in the pathophysiology of migraines, and BIBN4096BS has been shown to effectively block the this compound receptor, thereby reducing the severity and frequency of migraines.

Mechanism of Action

BIBN4096BS selectively binds to the N-[1-(1H-benzimidazol-2-yl)ethyl]butanamide receptor and blocks the binding of this compound, thereby inhibiting its biological effects. This compound is involved in the regulation of vasodilation and nociception, and its overactivity has been implicated in the pathophysiology of migraines. By blocking the this compound receptor, BIBN4096BS reduces the release of inflammatory neuropeptides and inhibits the dilation of blood vessels, which are both key factors in the development of migraines.
Biochemical and Physiological Effects
BIBN4096BS has been shown to effectively block the this compound receptor in both in vitro and in vivo studies. In animal models, BIBN4096BS has been shown to reduce the severity and frequency of migraines, as well as inhibit the dilation of blood vessels and reduce the release of inflammatory neuropeptides. In human studies, BIBN4096BS has been shown to be well-tolerated and effective in reducing the severity and frequency of migraines.

Advantages and Limitations for Lab Experiments

BIBN4096BS has several advantages for lab experiments, including its high selectivity for the N-[1-(1H-benzimidazol-2-yl)ethyl]butanamide receptor and its ability to effectively block the receptor in both in vitro and in vivo studies. However, BIBN4096BS also has some limitations, including its high cost and the need for specialized equipment and expertise to synthesize and study the compound.

Future Directions

There are several potential future directions for BIBN4096BS research, including the development of more potent and selective N-[1-(1H-benzimidazol-2-yl)ethyl]butanamide receptor antagonists, the investigation of the long-term safety and efficacy of BIBN4096BS in humans, and the exploration of the potential therapeutic applications of BIBN4096BS in other disorders that involve this compound, such as cluster headaches and post-traumatic headache. Additionally, the development of new synthetic methods for BIBN4096BS could potentially reduce the cost and increase the availability of the compound for research purposes.

Synthesis Methods

BIBN4096BS can be synthesized using a multi-step process starting with commercially available starting materials. The first step involves the condensation of 2-aminobenzimidazole with 2-bromoethylbutyrate to form N-(2-bromoethyl)-1H-benzimidazol-2-amine. This intermediate is then reacted with sodium hydride and N,N-dimethylformamide to form the final product, BIBN4096BS.

properties

IUPAC Name

N-[1-(1H-benzimidazol-2-yl)ethyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O/c1-3-6-12(17)14-9(2)13-15-10-7-4-5-8-11(10)16-13/h4-5,7-9H,3,6H2,1-2H3,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFTUDPMBUUOMGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC(C)C1=NC2=CC=CC=C2N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.